molecular formula C6H12N2O B12124280 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol CAS No. 61021-53-2

2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol

Cat. No.: B12124280
CAS No.: 61021-53-2
M. Wt: 128.17 g/mol
InChI Key: JMIWDUDUGAOQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- typically involves the reaction of 3,4-dihydro-2H-pyrrole with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives .

Scientific Research Applications

Ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethanol, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

61021-53-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanol

InChI

InChI=1S/C6H12N2O/c9-5-4-8-6-2-1-3-7-6/h9H,1-5H2,(H,7,8)

InChI Key

JMIWDUDUGAOQJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.